molecular formula C24H49N2O.C2H6O3P<br>C26H55N2O4P B12759601 Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate CAS No. 70055-71-9

Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate

Cat. No.: B12759601
CAS No.: 70055-71-9
M. Wt: 490.7 g/mol
InChI Key: PBMBPUTYRNYYSO-USGGBSEESA-N
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Description

Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate is a chemical compound that belongs to the class of quaternary ammonium compounds and phosphonates. It is a phospholipid derivative with a molecular structure containing a positively charged quaternary ammonium group attached to a hydrophobic tail composed of an oleoyl amide group. This compound is often used as a cationic surfactant and as an ingredient in personal care products, particularly in hair conditioning formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate typically involves the reaction of oleoyl chloride with 3-aminopropyltrimethylammonium chloride in the presence of a base, followed by the addition of methyl methylphosphonate. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Organic solvents such as dichloromethane or chloroform

    Catalyst: Base catalysts like triethylamine or pyridine

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate undergoes various chemical reactions, including:

    Oxidation: The oleoyl group can be oxidized to form epoxides or hydroxyl derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like thiols or amines under mild conditions.

Major Products Formed

    Oxidation: Epoxides or hydroxyl derivatives.

    Reduction: Saturated derivatives.

    Substitution: Thiol or amine-substituted products.

Scientific Research Applications

Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and formulations.

    Biology: Studied for its potential antimicrobial properties and its role in biomimetic membranes.

    Medicine: Explored for drug delivery systems due to its ability to interact with both water and oil.

    Industry: Utilized in personal care products, particularly in hair conditioning formulations.

Mechanism of Action

The mechanism of action of Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate involves its interaction with cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of cell membranes, leading to disruption of membrane integrity. This interaction can result in antimicrobial effects and enhanced delivery of active ingredients in drug formulations.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl(3-(stearoylamino)propyl)ammonium methyl methylphosphonate
  • Trimethyl(3-(palmitoylamino)propyl)ammonium methyl methylphosphonate
  • Trimethyl(3-(myristoylamino)propyl)ammonium methyl methylphosphonate

Uniqueness

Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate is unique due to its oleoyl group, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its ability to act as a surfactant and its effectiveness in various applications, including personal care products and drug delivery systems .

Properties

CAS No.

70055-71-9

Molecular Formula

C24H49N2O.C2H6O3P
C26H55N2O4P

Molecular Weight

490.7 g/mol

IUPAC Name

methoxy(methyl)phosphinate;trimethyl-[3-[[(Z)-octadec-9-enoyl]amino]propyl]azanium

InChI

InChI=1S/C24H48N2O.C2H7O3P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24(27)25-22-20-23-26(2,3)4;1-5-6(2,3)4/h12-13H,5-11,14-23H2,1-4H3;1-2H3,(H,3,4)/b13-12-;

InChI Key

PBMBPUTYRNYYSO-USGGBSEESA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCC[N+](C)(C)C.COP(=O)(C)[O-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCC[N+](C)(C)C.COP(=O)(C)[O-]

Origin of Product

United States

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